molecular formula C17H23NO6S B1423407 Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate CAS No. 93725-00-9

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

Cat. No. B1423407
CAS RN: 93725-00-9
M. Wt: 369.4 g/mol
InChI Key: KMBMBXBOERKSEQ-UHFFFAOYSA-N
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Description

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a derivative of pyrrolidine. It has a molecular formula of C17H23NO6S . The compound is also known as diethyl 2,5-dicarbomethoxypyrrolidine-1-sulfonyl carbonate or BETADICARB.


Synthesis Analysis

The synthesis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate involves the tosylation of dimethylaminomalonate hydrochloride . The process includes the use of p-toluenesulfonic anhydride and triethylamine in tetrahydrofuran . The reaction forms a yellow-orange suspension which is then vacuum-filtered to remove the by-product, triethylammonium p-toluenesulfonate .


Molecular Structure Analysis

The molecular structure of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate includes a pyrrolidine ring which is a five-membered ring with one nitrogen atom . The compound has a molecular weight of 369.4 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate has a molecular weight of 369.4 g/mol . It has a topological polar surface area of 98.4 Ų and a complexity of 550 . The compound has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 8 rotatable bonds . It is a white solid with a melting point range of 67-69°C.

Scientific Research Applications

Synthesis and Oxidation

  • Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is used in the synthesis of various organic compounds. A study demonstrated the synthesis of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate from readily available materials, and its reaction with oxygen in aqueous base yielded two oxidation products (Campaigne & Shutske, 1974).

Crystal Structure Analysis

  • The compound has been used in the investigation of crystal structures. In one study, the crystal structure of a phototransformation product of lacidipine, a drug for treating hypertension, was determined (Simonič et al., 2008).

Synthesis of Pyrrole Derivatives

  • It is integral in the synthesis of pyrrole derivatives. Research detailed the preparation of diethyl pyrrole-2,5-diacetate and its conversion through acid catalysis (Li, Larsen, & Brooker, 2003).

Organic Intermediate in Various Applications

  • The compound serves as an important organic intermediate in the fields of dye, medicine, and pesticide production. Its biological activity and the need for efficient synthesis methods due to high market demand have been highlighted (Hunsheng & Heng, 2014).

Tandem Cyclisation and Rearrangement

  • It undergoes tandem cyclisation and [2,3]-Stevens rearrangement to produce 2-substituted pyrrolidines, which is a key step in synthesizing alkaloid stemofoline analogues (Smith & Bentley, 2002).

Development of Heterocyclic Systems

  • The compound is used in the construction of novel heterocyclic systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives (Ahmed, 2002).

Synthesis of Pyrroline Derivatives

  • A novel synthetic methodology involving diethyl 1-tosylpyrrolidine-2,5-dicarboxylate for synthesizing pyrroline derivatives has been developed. The study explores the kinetics of ring expansion of N-vinyl aziridines to pyrrolines (More et al., 2011).

Spectroscopic Characterization

  • The compound has been characterized using FT-IR, NMR spectroscopy, and DFT calculations, providing insights into its structural and electronic properties (Yahyaei, Vessally, & Hashemi, 2017).

Electrochromic Properties

  • Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is also explored for its electrochromic properties. A study discussed its copolymerization with 3,4-ethylenedioxythiophene, showcasing its potential in electrochromic device/display applications (Algi et al., 2013).

Safety And Hazards

The safety data sheet for Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is available for viewing and download at Echemi.com . It is advised that the compound is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBMBXBOERKSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694868
Record name Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

CAS RN

93725-00-9
Record name Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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